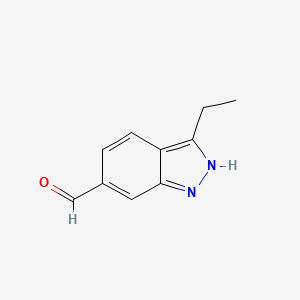

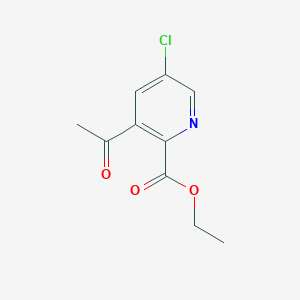

![molecular formula C9H10N2O2S B1392754 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239840-11-9](/img/structure/B1392754.png)

3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They are known to be involved in cancer progression, making them a fruitful target for cancer control .

Synthesis Analysis

A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution and amide formation in one step, and ring closure allowing their synthesis with two identical or two different group attached to nitrogen .

Molecular Structure Analysis

The molecular structure of these compounds is crucial in their function as potential therapeutic agents. For instance, the common pharmacophoric features of several potent PI3K inhibitors were maintained in the design and synthesis of new morpholine based thieno[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

These compounds have been synthesized as anti-PI3K agents, and their antiproliferative activity on NCI 60 cell lines as well as their enzymatic activity against PI3K isoforms were evaluated .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary significantly. For instance, the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones resulted in significant variation in the biopharmaceutical properties .

Applications De Recherche Scientifique

-

Anti-inflammatory Activities

- Field : Medicinal Chemistry .

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .

- Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science .

- Application : A novel benzo [4,5]furo [3,2-d]pyrimidine-based host was used as an electron-transport-type host for blue phosphorescent organic light-emitting diodes .

- Methods : The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

- Results : The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .

-

Antioxidants

- Field : Medicinal Chemistry .

- Application : Pyrimidines have been found to exhibit antioxidant effects .

- Methods : The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals .

- Results : A large number of pyrimidines have been found to exhibit potent antioxidant effects .

-

Antibacterial

- Field : Microbiology .

- Application : Certain pyrimidines have been found to exhibit antibacterial properties .

- Methods : The antibacterial effects of pyrimidines are attributed to their ability to inhibit bacterial growth .

- Results : A number of pyrimidines have been found to exhibit potent antibacterial effects .

-

Antiviral

- Field : Virology .

- Application : Certain pyrimidines have been found to exhibit antiviral properties .

- Methods : The antiviral effects of pyrimidines are attributed to their ability to inhibit viral replication .

- Results : A number of pyrimidines have been found to exhibit potent antiviral effects .

-

Antifungal

-

Antiproliferative

- Field : Oncology .

- Application : Certain compounds of pyrido[2,3-d]pyrimidine class exhibit antiproliferative properties .

- Methods : The antiproliferative effects of these compounds are attributed to their ability to inhibit cell proliferation .

- Results : A number of pyrido[2,3-d]pyrimidines have been found to exhibit potent antiproliferative effects .

-

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

- Field : Biochemistry .

- Application : Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

- Methods : The inhibitory effects of these compounds are attributed to their ability to inhibit PI3K .

- Results : A number of 4-aminopyrido[2,3-d]pyrimidin-5-one derivatives have been found to exhibit potent PI3K inhibitory effects .

-

Protein Tyrosine Kinases Inhibitors

- Field : Biochemistry .

- Application : Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, as well as derivatives of 2-sulfoxido and 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones, have been shown to inhibit protein tyrosine kinases .

- Methods : The inhibitory effects of these compounds are attributed to their ability to inhibit protein tyrosine kinases .

- Results : A number of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones derivatives have been found to exhibit potent protein tyrosine kinases inhibitory effects .

-

Cyclin-Dependent Kinases Inhibitors

- Field : Biochemistry .

- Application : Compound CDK-4 containing a pyrido[2,3-d]pyrimidin-7-one ring system acts as an inhibitor of cyclin-dependent kinases .

- Methods : The inhibitory effects of these compounds are attributed to their ability to inhibit cyclin-dependent kinases .

- Results : CDK-4 has been found to exhibit potent cyclin-dependent kinases inhibitory effects .

Orientations Futures

Propriétés

IUPAC Name |

3-propyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYHMQKOATXRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)

![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)

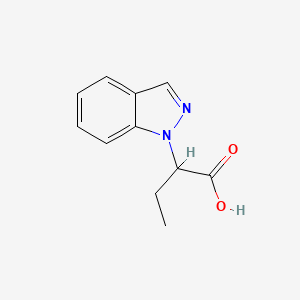

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)

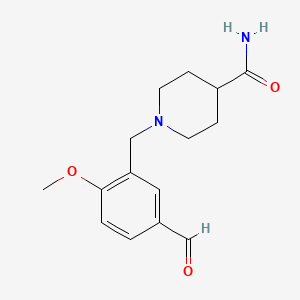

![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)

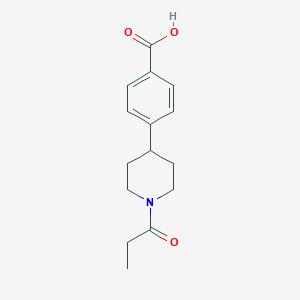

![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)

![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)

![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)

![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)